molecular formula C6H6ClNO3 B8188702 4-Chloromethyl-oxazole-2-carboxylic acid methyl ester

4-Chloromethyl-oxazole-2-carboxylic acid methyl ester

Cat. No.: B8188702
M. Wt: 175.57 g/mol
InChI Key: YANVJEPYGCKQRF-UHFFFAOYSA-N
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Description

4-Chloromethyl-oxazole-2-carboxylic acid methyl ester (CAS 208465-72-9) is a heterocyclic compound with the molecular formula C₆H₆ClNO₃ and a molecular weight of 175.57 g/mol . It features an oxazole ring substituted with a chloromethyl group at position 2 and a methyl ester at position 4. Key physicochemical properties include:

  • Boiling point: Not explicitly reported, but structurally similar esters (e.g., ethyl analogs) show elevated boiling points (~235°C) .
  • Density: Estimated to be near 1.33 g/cm³, consistent with related oxazole esters .
  • Acidity (pKa): Predicted to be highly acidic (pKa ≈ -5.0) due to the electron-withdrawing ester and chloromethyl groups .

This compound is primarily used in pharmaceutical and agrochemical research as a scaffold for synthesizing bioactive molecules .

Properties

IUPAC Name

methyl 4-(chloromethyl)-1,3-oxazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3/c1-10-6(9)5-8-4(2-7)3-11-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANVJEPYGCKQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CO1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Halogenated Precursors

This method employs halogenated intermediates to construct the oxazole ring while introducing the chloromethyl group. A typical pathway involves reacting 2-chloroacetoacetic ester derivatives with formamide under acidic conditions. For example, 2-chloroacetoacetic acid methyl ester reacts with formamide in the presence of sulfuric acid (3–8 mol%) at 100–120°C, yielding 4-methyloxazole-5-carboxylic acid methyl ester . Subsequent chlorination using sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) introduces the chloromethyl group at the 4-position.

Key Conditions

  • Catalyst : H₂SO₄ or acidic ion-exchange resins

  • Temperature : 100–120°C

  • Yield : 80–85% (after chlorination)

Esterification of Carboxylic Acid Intermediate

4-Chloromethyl-oxazole-2-carboxylic acid is first synthesized via chlorination of hydroxymethyl-oxazole-2-carboxylic acid, followed by esterification with methanol. The hydroxymethyl precursor is prepared by hydrolyzing 4-(chloromethyl)oxazole-2-carbonyl chloride, which is generated from 4-hydroxymethyl-oxazole-2-carboxylic acid using oxalyl chloride in dichloromethane (DCM) . Esterification proceeds via Fischer–Speier reaction with methanol and catalytic sulfuric acid under reflux.

Key Conditions

  • Chlorination Agent : Oxalyl chloride (2 eq.), DMF (1 drop)

  • Esterification : MeOH, H₂SO₄, 65°C, 12 hours

  • Overall Yield : 70–75%

Chlorination of Hydroxymethyl-oxazole Derivatives

Direct chlorination of 4-hydroxymethyl-oxazole-2-carboxylic acid methyl ester offers a streamlined approach. The hydroxymethyl group is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous DCM. For instance, SOCl₂ (1.2 eq.) reacts with the hydroxymethyl precursor at 0°C, followed by gradual warming to room temperature . Excess reagent is removed under vacuum, and the product is purified via distillation or recrystallization.

Key Conditions

  • Chlorination Agent : SOCl₂ or PCl₅

  • Solvent : Anhydrous DCM

  • Yield : 88–92%

Multi-step Synthesis via Oxazole Ring Formation

This route constructs the oxazole ring from acyclic precursors. A representative synthesis begins with methyl glyoxylate and chloromethylamine, which undergo cyclocondensation in toluene at 80°C. The intermediate imine is oxidized to the oxazole using manganese dioxide (MnO₂) in benzene . Subsequent esterification and chlorination steps yield the target compound.

Key Steps

  • Cyclocondensation: Methyl glyoxylate + chloromethylamine → dihydrooxazole

  • Oxidation: MnO₂, benzene, 22 hours, 80% yield

  • Chlorination: SOCl₂, DCM, 0°C → RT

Industrial-scale Continuous Flow Processes

For large-scale production, continuous flow reactors enhance safety and efficiency. In one setup, 4-hydroxymethyl-oxazole-2-carboxylic acid and methanol are mixed in a tubular reactor with immobilized lipase catalysts (e.g., Candida antarctica lipase B). The esterified product is then chlorinated in a second reactor using gaseous Cl₂ and UV light . This method reduces side reactions and improves throughput.

Key Parameters

  • Residence Time : 30–60 minutes

  • Catalyst : Immobilized lipase

  • Yield : 90–95%

Comparative Analysis of Methods

MethodKey ReagentsTemperature RangeYieldScalability
CyclizationFormamide, H₂SO₄100–120°C80–85%Moderate
EsterificationOxalyl chloride, MeOH0°C → RT70–75%High
Direct ChlorinationSOCl₂, DCM0°C → RT88–92%High
Oxazole Ring FormationMnO₂, benzene80°C80%Low
Continuous FlowCl₂, UV light25–50°C90–95%Industrial

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Oxazole Esters

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa Key Applications
4-Chloromethyl-oxazole-2-carboxylic acid methyl ester 2-(chloromethyl), 4-(methyl ester) C₆H₆ClNO₃ 175.57 ~235 (analog-based) 1.332 ± 0.06 -4.99 ± 0.10 Pharmaceutical intermediates
4-Chloro-oxazole-2-carboxylic acid ethyl ester 4-chloro, 2-(ethyl ester) C₆H₆ClNO₃* 175.57 235.4 ± 32.0 1.332 ± 0.06 -4.99 ± 0.10 Research reagent
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate 5-(2-chlorophenyl), 4-(methyl ester) C₁₁H₈ClNO₃ 237.64 363.7 ± 32.0† 1.315 ± 0.06† -1.74 ± 0.10† Agrochemical synthesis
4-Bromo-oxazole-2-carboxylic acid methyl ester 4-bromo, 2-(methyl ester) C₅H₄BrNO₃ 205.99 Not reported Not reported Not reported Halogenated intermediate
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate 5-methyl, 2-phenyl, 4-(methyl ester) C₁₂H₁₁NO₃ 217.22 Not reported Not reported Not reported Material science

*Note: The molecular formula for 4-chloro-oxazole-2-carboxylic acid ethyl ester in is inconsistent with its name (likely a typo; ethyl ester should be C₇H₈ClNO₃). †Predicted values based on computational models .

Substituent Effects on Physicochemical Properties

  • Halogen Substituents: The chloromethyl group in the target compound enhances electrophilicity and reactivity in nucleophilic substitution reactions compared to non-halogenated analogs . Replacing chlorine with bromine (as in the 4-bromo analog) increases molecular weight (205.99 vs.
  • Aromatic vs. Aliphatic Substituents :

    • Phenyl groups (e.g., in Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate) significantly raise boiling points (363.7°C vs. ~235°C) due to increased van der Waals interactions .
    • Methyl groups (e.g., Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate) reduce polarity, affecting solubility in polar solvents .
  • Ester Group Variations :

    • Ethyl esters (e.g., 4-chloro-oxazole-2-carboxylic acid ethyl ester) exhibit slightly higher hydrophobicity than methyl esters, influencing partitioning in biological systems .

Biological Activity

4-Chloromethyl-oxazole-2-carboxylic acid methyl ester is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

  • Chemical Formula : C6H6ClNO3
  • CAS Number : 2763199

Its structure includes an oxazole ring, which is known for its reactivity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its oxazole moiety. The presence of the chloromethyl group can facilitate electrophilic substitutions, enhancing the compound's reactivity towards biological macromolecules such as proteins and nucleic acids. The carboxylic acid methyl ester group can participate in esterification reactions, further influencing its biological interactions.

Antimicrobial Properties

Research indicates that oxazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain oxazole compounds can inhibit the growth of various bacterial strains and fungi by disrupting cellular processes or inhibiting essential enzymes .

Anticancer Activity

Several studies have explored the anticancer potential of oxazole derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against a range of cancer cell lines. In vitro assays revealed that these compounds could induce apoptosis in tumor cells by modulating key signaling pathways involved in cell survival and proliferation .

Case Studies

  • Anticancer Activity : A study evaluating a series of oxazole derivatives found that modifications at the 2-position significantly enhanced their activity against human cancer cell lines. The most promising derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cells .
  • Antimicrobial Efficacy : Another investigation reported that oxazole derivatives showed potent activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of bacterial cell wall synthesis.

Comparative Analysis

Compound TypeActivity TypeNotable Findings
OxazolesAntimicrobialEffective against various bacterial strains
OxazolesAnticancerInduced apoptosis in cancer cell lines
1,2,4-Oxadiazole DerivativesDiverse ActivitiesExhibited anticancer and anti-inflammatory properties

Q & A

Q. What are the most reliable synthetic routes for preparing 4-chloromethyl-oxazole-2-carboxylic acid methyl ester, and what reaction conditions optimize yield?

The compound is typically synthesized via chloromethylation of oxazole derivatives. A common method involves reacting oxazole with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of a Lewis acid catalyst like zinc chloride . Key parameters include temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric excess of the chloromethylating agent to minimize side reactions. Yields range from 50–70%, with impurities often arising from over-alkylation or hydrolysis of the chloromethyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can substitution reactions of the chloromethyl group be systematically studied for derivative synthesis?

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alcohols. For example:

  • Amine substitution : React with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, DMSO) at 60–80°C for 6–12 hours. Monitor progress via TLC or LC-MS .
  • Thiol substitution : Use thiols (e.g., benzyl mercaptan) with a base (K₂CO₃) in THF at room temperature. Work under nitrogen to prevent oxidation of thiols . Product isolation often requires aqueous extraction and recrystallization.

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloromethyl proton at δ 4.5–5.0 ppm; ester carbonyl at δ 165–170 ppm).
  • IR : Ester C=O stretch (~1740 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.
  • X-ray crystallography : For unambiguous structural determination, particularly when synthesizing novel derivatives (see analogous phenacyl ester studies) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and regioselectivity in substitution reactions?

Density Functional Theory (DFT) calculations can model transition states and charge distribution on the oxazole ring. For example:

  • The chloromethyl group’s electrophilicity is enhanced by the electron-withdrawing ester moiety, favoring SN2 mechanisms.
  • Solvent effects (e.g., DMSO’s polarity) stabilize transition states, as shown in studies of analogous thiazole systems . Software like Gaussian or ORCA can simulate reaction pathways, guiding experimental design to avoid low-yield routes.

Q. What strategies resolve contradictions in reported reaction yields for oxidation of the chloromethyl group?

Discrepancies in oxidation yields (e.g., to oxazole-2-carboxylic acid derivatives) often stem from:

  • Oxidant choice : KMnO₄ in acidic conditions may over-oxidize the ring, while milder agents (e.g., RuO₂/H₂O₂) preserve the oxazole scaffold .
  • pH control : Neutral or slightly basic conditions minimize ester hydrolysis. Systematic optimization via Design of Experiments (DoE) can identify ideal oxidant/substrate ratios and reaction times .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Moisture sensitivity : The chloromethyl group hydrolyzes to hydroxymethyl derivatives in humid environments. Store under desiccation (e.g., P₂O₅) at –20°C .
  • Light sensitivity : UV exposure may degrade the oxazole ring; use amber vials. Stability studies via accelerated aging (40°C/75% RH) and periodic HPLC analysis are recommended for long-term storage protocols.

Q. What role does this compound play in synthesizing bioactive heterocycles (e.g., benzoxazepines or imidazoles)?

The chloromethyl group serves as a versatile handle for cyclization reactions. For instance:

  • Benzoxazepines : React with o-aminophenols in the presence of NaH to form fused rings .
  • Imidazoles : Condense with amidines under microwave irradiation (120°C, 30 min) . These reactions are critical in medicinal chemistry for generating libraries of drug candidates.

Methodological Considerations

Q. How can researchers mitigate competing side reactions during nucleophilic substitutions?

  • Temperature modulation : Lower temperatures (0–25°C) reduce elimination byproducts.
  • Protecting groups : Temporarily protect the ester moiety (e.g., silylation) if nucleophiles attack the carbonyl .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) enhance selectivity in arylthiol substitutions .

Q. What analytical workflows are recommended for resolving structural ambiguities in novel derivatives?

Combine orthogonal techniques:

  • 2D NMR (COSY, HSQC, HMBC) : Assign proton-carbon correlations, especially for regioisomers.
  • X-ray crystallography : Resolve absolute configuration in chiral derivatives (see phenacyl ester analogs) .
  • Tandem MS/MS : Fragment ions confirm substitution sites.

Data Contradiction Analysis

Q. Why do some studies report divergent reactivity for the chloromethyl group in polar vs. nonpolar solvents?

Polar solvents (e.g., DMF) stabilize ionic intermediates, accelerating SN1 pathways, while nonpolar solvents (toluene) favor SN2 mechanisms. For example:

  • SN1 dominance : Observed in high-polarity solvents, leading to racemization in chiral derivatives.
  • SN2 dominance : In toluene, retention of stereochemistry occurs .
    Solvent choice must align with the desired mechanism, as validated by kinetic studies.

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